molecular formula C8H14N2O2 B14423518 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one CAS No. 83396-06-9

2-Oxa-1,5-diazaspiro[5.5]undecan-4-one

Cat. No.: B14423518
CAS No.: 83396-06-9
M. Wt: 170.21 g/mol
InChI Key: YSDXQBADJQZURO-UHFFFAOYSA-N
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Description

2-Oxa-1,5-diazaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, often using a Grubbs catalyst . The reaction conditions generally include the use of solvents like dichloromethane and reagents such as piperidin-4-one .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, and employing continuous flow reactors for scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-1,5-diazaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Oxa-1,5-diazaspiro[5.5]undecan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . This interaction is facilitated by the compound’s ability to bind to the active site of the protein, thereby inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-1,5-diazaspiro[5.5]undecan-4-one is unique due to its specific arrangement of oxygen and nitrogen within the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and beyond .

Properties

CAS No.

83396-06-9

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

2-oxa-1,5-diazaspiro[5.5]undecan-4-one

InChI

InChI=1S/C8H14N2O2/c11-7-6-12-10-8(9-7)4-2-1-3-5-8/h10H,1-6H2,(H,9,11)

InChI Key

YSDXQBADJQZURO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NC(=O)CON2

Origin of Product

United States

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